molecular formula C7H8N2O2 B596763 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine CAS No. 1261365-47-2

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine

Cat. No. B596763
CAS RN: 1261365-47-2
M. Wt: 152.153
InChI Key: JQLQPQVNTADVBJ-UHFFFAOYSA-N
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Description

“2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine” is a chemical compound with potential pharmaceutical applications . It is also known as AG-221 . The empirical formula is C7H8N2O2 . The CAS Number is 1261365-47-2 .


Molecular Structure Analysis

The molecular weight of “2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine” is 152.15 g/mol . The InChI string is InChI=1S/C7H8N2O2/c8-5-3-6-7 (9-4-5)11-2-1-10-6/h3-4H,1-2,8H2 . The Canonical SMILES string is C1COC2=C (O1)C=C (C=N2)N .


Physical And Chemical Properties Analysis

The compound is a solid . It has a topological polar surface area of 57.4 Ų . It has a complexity of 142 . It has 0 rotatable bonds . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : A study by Soukri et al. (2000) focused on synthesizing various 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives from readily available materials. They demonstrated how reaction conditions affect product distribution (Soukri, Lazar, Akssira, & Guillaumet, 2000).

  • Novel Analogues with Modifications : Bartolomea et al. (2003) synthesized novel analogues of the compound, specifically modifying the non-aromatic ring. These novel scaffolds are of interest due to their potential as intermediates for new therapeutic agents (Bartolomea, Alcázar, Andrés, Bruyn, Fernández, Matesanz, & Emelen, 2003).

Potential Therapeutic Applications

  • Drug Discovery and Combinatorial Chemistry : Alcázar et al. (2003) discussed the selective introduction of substituents on the pyridine ring of 2,3-dihydro-1,4-dioxino[2,3-b]pyridine, suggesting its usefulness as a scaffold for drug discovery and combinatorial chemistry (Alcázar, Alonso, Bartolomé, Iturrino, & Matesanz, 2003).

  • Potential in Medicinal Chemistry : Schmid, Schühle, and Austel (2006) reported the synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines, derived from a molecular scaffold similar to 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine. Their work indicates potential uses in medicinal chemistry, particularly for creating small molecules suited for biological targets (Schmid, Schühle, & Austel, 2006).

Analytical and Chemical Studies

  • Enantioselective Synthesis and Purity Control : Lazar et al. (2005) detailed a procedure for the enantioselective preparation of 2- and 3-substituted derivatives of this compound. They also developed a method for determining the enantiomeric purity of each isomer, critical in analytical chemistry (Lazar, Soukri, El Haddad, Akssira, Leger, Jarry, Morin, & Guillaumet, 2005).

  • Complex Formation and Reactions : In a study by Ulrich et al. (1994), diformyl substituted pyridines, including those related to 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine, were used to produce nitronyl-nitroxide biradicals. These compounds are significant due to their stability and ability to form transition metal complexes (Ulrich, Ziessel, Luneau, & Rey, 1994).

Safety and Hazards

The compound is classified as a combustible solid . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-5-3-6-7(9-4-5)11-2-1-10-6/h3-4H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLQPQVNTADVBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679143
Record name 2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine

CAS RN

1261365-47-2
Record name 2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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